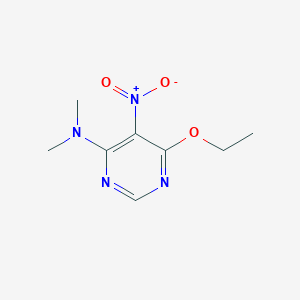

![molecular formula C14H15F6NO4S2 B071183 N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester CAS No. 175202-21-8](/img/structure/B71183.png)

N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

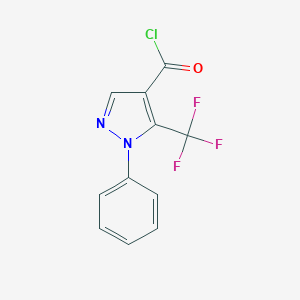

The synthesis of related sulfonyl compounds involves several steps, including the esterification of amino acids with sulfonyl chlorides or through conjugate additions. For instance, the methyl esters of (L)-phenylalanine and (L)-methionine undergo conjugate additions to 1-(p-toluenesulfonyl)hexyne, leading to the formation of complex structures after intramolecular acylation and tautomerization processes (Back & Nakajima, 2000).

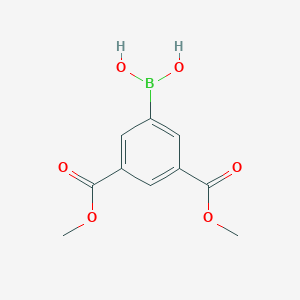

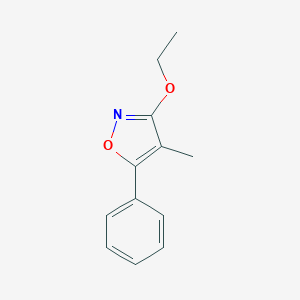

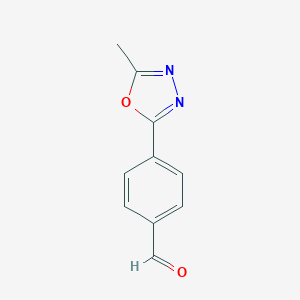

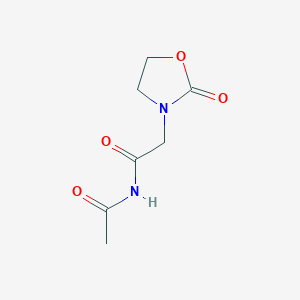

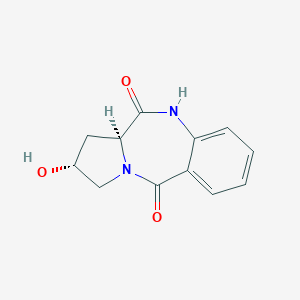

Molecular Structure Analysis

The molecular structure of compounds similar to N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester can be studied using X-ray diffraction, showcasing how substituents affect the overall geometry and stability of the molecule. This structural information is crucial for understanding the compound's reactivity and potential applications.

Chemical Reactions and Properties

Compounds containing the bis(trifluoromethyl)benzenesulfonyl group participate in various chemical reactions, including methoxycarbonylations and brominations, which can introduce functional groups or modify the compound's structure for specific applications (Rucklidge et al., 2005). These reactions are essential for synthesizing derivatives with desired physical and chemical properties.

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystal structure, are directly influenced by its molecular structure. For example, the crystal structure of N-(t-butoxycarbonyl)-L-methionylglycine benzyl ester reveals a specific arrangement that could suggest similar packing and stability characteristics for N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester (Yamane et al., 1980).

Applications De Recherche Scientifique

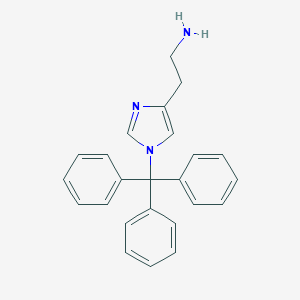

Methionine Dependency and Cancer Growth Control

Methionine, an essential amino acid, plays a pivotal role in various metabolic processes, including protein synthesis, DNA methylation, and polyamine synthesis. Research has identified methionine dependency as a characteristic of certain cancer cells, which rely on external methionine for survival and proliferation. This dependency stems from genetic alterations affecting the methionine synthesis and salvage pathways. Methionine restriction, either through diet or enzymatic depletion using methioninase, has shown potential in inhibiting cancer growth and extending healthy lifespan in animal models. Clinical studies are exploring the integration of methionine restriction strategies with conventional chemotherapy to enhance cancer treatment outcomes (Cavuoto & Fenech, 2012).

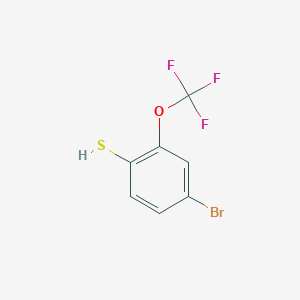

Methionine Salvage and Plant Metabolism

Methionine and its activated form, S-adenosylmethionine (SAM), are essential for numerous metabolic pathways in plants, including the synthesis of ethylene, polyamines, and various methylation reactions. The methionine salvage cycle, or Yang cycle, plays a critical role in maintaining the pool of available methionine and SAM. This cycle's efficiency impacts plant growth, development, and response to environmental stresses. Understanding the regulation of methionine metabolism in plants offers insights into improving crop nutritional value and stress resilience (Sauter et al., 2013).

Methionine Content Regulation in Vegetative Plant Tissues

The low levels of methionine in plants limit their nutritional value as protein sources for humans and animals. Recent research has shed light on the enzymes and pathways regulating methionine synthesis and degradation in plants, offering potential strategies for enhancing methionine content in vegetative tissues. These advancements could lead to the development of plant varieties with improved nutritional profiles, benefiting both agriculture and human health (Amir, 2010).

Methionine in One Carbon Metabolism and Disease Pathogenesis

Methionine's role extends beyond its participation in protein synthesis; it is central to the one-carbon metabolic cycle, which requires vitamins B6, B12, and folate for proper functioning. Disruptions in this cycle can lead to a variety of conditions, underscoring the importance of methionine in health and disease. Research continues to explore how methionine metabolism influences disease pathogenesis and the potential of metabolic correction strategies to address chronic conditions (Crespo-Bujosa & González, 2017).

Propriétés

IUPAC Name |

methyl (2S)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F6NO4S2/c1-25-12(22)11(3-4-26-2)21-27(23,24)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h5-7,11,21H,3-4H2,1-2H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAYLERNFQMFEZ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F6NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)